molecular formula C8H18N2 B11921830 (2S,5R)-2-ethyl-1,5-dimethylpiperazine

(2S,5R)-2-ethyl-1,5-dimethylpiperazine

Cat. No.: B11921830
M. Wt: 142.24 g/mol
InChI Key: GZAROFBDHLNAHB-SFYZADRCSA-N
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Description

(2S,5R)-2-ethyl-1,5-dimethylpiperazine is a chiral piperazine derivative with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-ethyl-1,5-dimethylpiperazine typically involves the stereoselective formation of the piperazine ring. One common method is the cyclization of appropriate diamines or amino alcohols under controlled conditions. For instance, the reaction of 2-ethyl-1,5-dimethylpiperazine with suitable reagents can yield the desired stereoisomer with high enantiomeric purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-ethyl-1,5-dimethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

(2S,5R)-2-ethyl-1,5-dimethylpiperazine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,5R)-2-ethyl-1,5-dimethylpiperazine involves its interaction with specific molecular targets. This compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-2-ethyl-1,5-dimethylpiperazine is unique due to its specific stereochemistry and the resulting effects on its chemical and biological properties. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable tool in research and industry .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S,5R)-2-ethyl-1,5-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-8-5-9-7(2)6-10(8)3/h7-9H,4-6H2,1-3H3/t7-,8+/m1/s1

InChI Key

GZAROFBDHLNAHB-SFYZADRCSA-N

Isomeric SMILES

CC[C@H]1CN[C@@H](CN1C)C

Canonical SMILES

CCC1CNC(CN1C)C

Origin of Product

United States

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